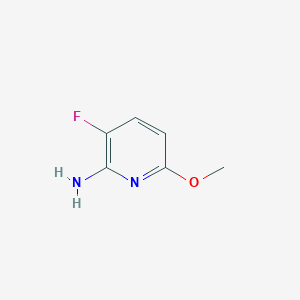

3-Fluoro-6-methoxypyridin-2-amine

Description

The Strategic Importance of Fluorinated Pyridine (B92270) Scaffolds in Contemporary Chemical Design

Fluorine, with its high electronegativity and small atomic size, can alter properties such as metabolic stability, membrane permeability, and binding affinity to biological targets when introduced into a molecule. researchgate.net The pyridine scaffold, a six-membered nitrogen-containing heterocycle, is a ubiquitous feature in a vast number of pharmaceuticals due to its ability to engage in various biological interactions. rsc.org The combination of these two entities in fluorinated pyridines creates a class of compounds with significant potential in medicinal chemistry. The introduction of fluorine can modulate the pKa of the pyridine nitrogen, influencing its bioavailability and interaction with enzymes and receptors. sigmaaldrich.com

Positioning of Aminopyridines as Fundamental Building Blocks in Complex Molecule Synthesis

Aminopyridines are crucial building blocks in the synthesis of a wide range of biologically active compounds. rsc.orgnih.gov The amino group provides a reactive handle for further chemical transformations, allowing for the construction of more complex molecular architectures, including fused heterocyclic systems like imidazopyridines. nih.gov These derivatives have shown a broad spectrum of pharmacological activities, making aminopyridines a valuable starting material in drug discovery programs. rsc.org The development of efficient, one-pot multicomponent reactions for the synthesis of substituted 2-aminopyridines has further enhanced their utility in creating libraries of potential drug candidates. rsc.org

Defining the Research Landscape for 3-Fluoro-6-methoxypyridin-2-amine

The research landscape for this compound is primarily centered on its application as a key intermediate in the synthesis of complex, biologically active molecules. A prominent example is its use in the creation of the neuroprotective agent (-)-P7C3-S243. nih.govacs.orgacs.org This compound has demonstrated significant potential in protecting neurons from cell death in models of neurodegenerative diseases like Parkinson's disease and in cases of traumatic brain injury. nih.govnih.gov The synthesis of (-)-P7C3-S243 highlights the utility of this compound in constructing intricate molecular frameworks with promising therapeutic properties. acs.org

Aims and Scope of the Comprehensive Academic Research Outline

This article aims to provide a focused and scientifically rigorous overview of this compound. The scope is strictly limited to its chemical properties, synthesis, and its role as a building block in organic and medicinal chemistry, as exemplified by its application in the synthesis of neuroprotective agents. The content will adhere to a professional and authoritative tone, presenting detailed research findings and relevant data in a structured format.

Chemical and Physical Properties

The fundamental properties of this compound are crucial for its application in synthesis.

| Property | Value |

| Molecular Formula | C₆H₇FN₂O |

| Molecular Weight | 142.13 g/mol |

| CAS Number | 1314975-01-3 |

| Appearance | Not explicitly stated in provided results |

| SMILES Code | COC1=CC=C(F)C(N)=N1 |

| InChI Key | JTCXYPFBNJDAKT-UHFFFAOYSA-N |

Table 1: Physicochemical Properties of this compound. ambeed.com

Spectroscopic Data

While detailed, specific spectra for this compound were not available in the search results, general knowledge of related compounds allows for an expected profile. For instance, the 1H NMR spectrum would likely show distinct signals for the methoxy (B1213986) group protons, the aromatic protons on the pyridine ring, and the amine protons. The 13C NMR would show characteristic shifts for the carbon atoms in the pyridine ring, influenced by the fluorine, methoxy, and amino substituents. semanticscholar.org The presence of fluorine would also allow for 19F NMR spectroscopy.

Application in the Synthesis of (-)-P7C3-S243

A significant application of this compound is in the synthesis of the neuroprotective agent (-)-P7C3-S243. acs.org This compound is a member of the P7C3 series of aminopropyl carbazoles, which have shown potent neuroprotective effects. nih.govresearchgate.net

The synthesis involves the coupling of this compound with a suitable carbazole-containing fragment. acs.org The resulting molecule, (-)-P7C3-S243, has been shown to be orally bioavailable, metabolically stable, and capable of crossing the blood-brain barrier. nih.govacs.org It has demonstrated efficacy in animal models of Parkinson's disease and traumatic brain injury by preventing neuronal cell death. nih.govnih.gov

| Precursor | Reagent/Catalyst | Product |

| This compound | (S)-1-(3,6-dibromo-9H-carbazol-9-yl)-3-(tosyloxy)propan-2-yl acetate (B1210297) (example of a coupling partner) | Precursor to (-)-P7C3-S243 |

Table 2: Simplified representation of a key synthetic step towards (-)-P7C3-S243.

Structure

2D Structure

3D Structure

Properties

IUPAC Name |

3-fluoro-6-methoxypyridin-2-amine | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C6H7FN2O/c1-10-5-3-2-4(7)6(8)9-5/h2-3H,1H3,(H2,8,9) | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

JTCXYPFBNJDAKT-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC1=NC(=C(C=C1)F)N | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C6H7FN2O | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

142.13 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

1314975-01-3 | |

| Record name | 3-fluoro-6-methoxypyridin-2-amine | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Synthetic Methodologies for 3 Fluoro 6 Methoxypyridin 2 Amine and Analogues

Classical and Contemporary Approaches to Pyridin-2-amine Synthesis

The construction of the pyridin-2-amine core is a well-trodden path in organic synthesis, with a variety of methods available for the introduction of the key functional groups. These methods range from classical, name-brand reactions to modern, highly selective catalytic processes.

Amine Group Introduction Strategies

The introduction of an amino group at the C2 position of a pyridine (B92270) ring is a fundamental transformation. Historically, the Chichibabin reaction, which involves the direct amination of pyridine with sodium amide, was a primary method. However, this reaction often requires harsh conditions and can suffer from a lack of regioselectivity with substituted pyridines.

More contemporary and versatile approaches often rely on nucleophilic aromatic substitution (SNAr) reactions. galchimia.com In this strategy, a suitable leaving group, such as a halogen, at the C2 position is displaced by an amine nucleophile. The inherent electron-deficient nature of the pyridine ring facilitates this type of reaction, particularly at the ortho and para positions relative to the ring nitrogen. wikipedia.org For instance, the reaction of a 2-chloropyridine (B119429) derivative with an amine can proceed to the corresponding 2-aminopyridine (B139424).

Another powerful strategy involves the use of pyridine N-oxides. galchimia.com Activation of the pyridine nitrogen as an N-oxide alters the electronic properties of the ring, making it more susceptible to certain transformations. For example, a recently developed polyfunctional reagent has been shown to selectively introduce a protected amino group at the C2 position of pyridines. This reagent first activates the pyridine nitrogen, then transfers a nucleophilic amine equivalent to the C2 position, and finally acts as an oxidant to yield the 2-amino pyridine product after a reduction step. galchimia.com

The Buchwald-Hartwig amination, a palladium-catalyzed cross-coupling reaction, has also emerged as a robust method for forming C-N bonds, including the synthesis of 2-aminopyridines from 2-halopyridines and amines. nih.govmdpi.com This method is known for its broad substrate scope and functional group tolerance.

Regioselective Methoxylation of Pyridine Rings

The introduction of a methoxy (B1213986) group onto a pyridine ring with high regioselectivity is crucial for the synthesis of molecules like 3-fluoro-6-methoxypyridin-2-amine. One common approach involves the nucleophilic substitution of a leaving group, such as a halide, with a methoxide (B1231860) source, typically sodium methoxide. The position of the leaving group dictates the regiochemical outcome. For the target molecule, a precursor with a leaving group at the C6 position would be required.

For instance, the synthesis of 2-fluoro-4-bromo-6-methoxy-pyridine has been achieved by reacting a suitable precursor with an alkali methoxide like sodium or potassium methoxide. google.com This highlights the utility of nucleophilic substitution for introducing the methoxy group at a specific position.

Fluorination Techniques for Directed Pyridine Functionalization

The incorporation of fluorine into heterocyclic compounds is of significant interest in medicinal chemistry due to the unique properties it imparts, such as increased metabolic stability and altered basicity. nih.gov The regioselective fluorination of a pyridine ring, especially in the presence of other functional groups, requires careful selection of the fluorinating agent and reaction conditions.

Nucleophilic fluorination is a common strategy for introducing fluorine onto an aromatic ring. This typically involves the displacement of a good leaving group by a fluoride (B91410) ion source. However, the electron-rich nature of the pyridine ring can make nucleophilic aromatic substitution challenging, particularly at the meta position. rsc.orgsnmjournals.org

One effective approach to overcome this is the use of pyridine N-oxides. rsc.orgresearchgate.netacs.org Activation of the pyridine nitrogen as an N-oxide facilitates nucleophilic attack. For example, the direct fluorination of a pyridine N-oxide has been demonstrated to produce a meta-fluorinated pyridine. rsc.org The use of 2-pyridyltrialkylammonium salts, prepared from pyridine N-oxides, also provides a facile route to 2-fluoropyridines. acs.org

Another method involves the use of silver(II) fluoride (AgF2) for the site-selective C-H fluorination of pyridines and diazines, with exclusive selectivity for the position adjacent to the nitrogen. nih.gov The resulting 2-fluoropyridines can then undergo subsequent nucleophilic displacement of the fluoride. nih.gov

Electrophilic fluorination offers an alternative pathway to fluorinated pyridines. Reagents such as Selectfluor® are commonly employed for this purpose. nih.govnih.govosi.lv The reaction of 1,2-dihydropyridines with Selectfluor® can yield fluorinated 3,6-dihydropyridines, which can then be converted to the corresponding fluorinated pyridines. nih.govnih.gov

A strategy involving temporary dearomatization of the pyridine ring has been developed to achieve meta-C–H-fluorination with exclusive C3-selectivity using Selectfluor®. acs.org This approach has also been successfully applied to the late-stage functionalization of complex molecules.

Direct fluorination of substituted pyridines with elemental fluorine has also been explored, with conditions developed to control the aggressive nature of the reaction and favor fluorination at the 2-position. google.com

Advanced Synthetic Routes to this compound

A potential route could commence with a pre-functionalized pyridine ring. For example, starting with a di-substituted pyridine and introducing the remaining functional groups sequentially.

One patented process for a related compound, 1-[(3R,4S)-4-cyanotetrahydropyran-3-yl]-3-[(2-fluoro-6-methoxy-4-pyridyl)amino]pyrazole-4-carboxamide, provides insight into the synthesis of the key 2-fluoro-6-methoxypyridyl amine fragment. This process describes the synthesis of 2-fluoro-4-iodo-6-methoxy-pyridine from 2-fluoro-6-methoxy-pyridine via a halogenation/halogen dance protocol using a lithium amide base. google.com This intermediate could then potentially undergo a coupling reaction, such as a Buchwald-Hartwig amination, at the 4-position, although the target molecule requires an amine at the 2-position and fluorine at the 3-position.

A more direct, albeit challenging, approach would involve the sequential functionalization of a simpler pyridine derivative. The order of introduction of the functional groups would be critical to ensure the desired regiochemistry.

Table 1: Potential Synthetic Intermediates and Reagents

| Intermediate/Reagent | CAS Number | Role in Synthesis |

| 2-Amino-6-methylpyridine | 1824-81-3 | Potential starting material |

| 2-Chloro-6-methoxypyridin-3-amine | 135795-46-9 | Analogue, potential intermediate |

| 6-Fluoro-3-methoxypyridin-2-amine | 1805602-80-5 | Positional isomer |

| 2-Fluoro-6-methoxypyridine | Not specified | Precursor for further functionalization |

| Selectfluor® | 140681-55-6 | Electrophilic fluorinating agent |

| Silver(II) fluoride | 7783-95-1 | C-H fluorinating agent |

| Sodium methoxide | 124-41-4 | Methoxylating agent |

| Pyridine N-oxide | 694-59-7 | Activated intermediate |

Table 2: Key Synthetic Reactions for Pyridine Functionalization

| Reaction Type | Reagents/Catalysts | Position(s) Targeted |

| Nucleophilic Aromatic Substitution (SNAr) | Amines, Alkoxides | C2, C4, C6 |

| Buchwald-Hartwig Amination | Palladium catalyst, Ligand | C2, C3, C4 |

| Electrophilic Fluorination | Selectfluor® | Various, depends on strategy |

| Nucleophilic Fluorination (from N-oxide) | Fluoride source | C2, C4 |

| C-H Fluorination | AgF2 | C2 |

Multi-Step Conversions from Readily Available Precursors

The construction of polysubstituted pyridines frequently begins with simple, commercially available pyridine derivatives. A common approach involves a sequence of halogenation, nucleophilic substitution, and functional group interconversion.

For instance, a synthetic route to 2-amino-3-fluoropyridine, a close analog of the target molecule, starts from 2,3-difluoro-5-chloropyridine. This precursor undergoes an ammonification reaction with aqueous ammonia, followed by a reduction step to yield the final product. google.com This highlights a typical pathway where fluorine and amino groups are installed sequentially.

Another versatile starting material is 2-amino-5-bromopyridine (B118841). google.com A multi-step process starting from this compound can be used to introduce various side chains at the 2- and 5-positions of the pyridine ring via intermediates like 2,5-dibromo-3-fluoropyridine. google.com Similarly, the synthesis of a complex pharmaceutical intermediate containing a 2-fluoro-6-methoxy-4-pyridylamino moiety was developed from the highly functionalized precursor 3,5-dichloro-2,4,6-trifluoropyridine, involving sequential hydrodechlorination, methoxylation, and amination steps. google.com

These examples underscore a general strategy: begin with a readily available, often halogenated, pyridine and systematically introduce the required substituents through a series of controlled reactions.

Utilization of Halogen Dance Reactions for Regiocontrol

The halogen dance reaction is a powerful, base-catalyzed isomerization wherein a halogen atom migrates to a different position on an aromatic or heteroaromatic ring. eurekaselect.comwikipedia.org This rearrangement is driven by thermodynamics and provides access to substitution patterns that are difficult to achieve through conventional methods. wikipedia.org

In pyridine chemistry, the halogen dance is particularly useful for functionalizing the ring with high regiocontrol. acs.orgnih.gov The reaction typically starts with deprotonation of a halopyridine by a strong base, such as lithium diisopropylamide (LDA), to generate a lithiated intermediate. wikipedia.orgclockss.org This intermediate can then rearrange, moving the halogen to a more thermodynamically stable position, creating a new site for electrophilic quenching.

This methodology can be combined with other synthetic tactics, such as Directed ortho Metalation (DoM), to create highly functionalized pyridines. acs.org For example, a DoM-halogen dance sequence on pyridyl O-carbamates allows for the synthesis of trisubstituted and tetrasubstituted pyridines. acs.org While fluorine atoms are generally poor migrating groups, the halogen dance is effective for bromine and iodine, which can be subsequently replaced to install other functionalities, serving as a key step in the strategic synthesis of complex pyridine targets. clockss.org

Transition Metal-Catalyzed Processes in Pyridine Annulation

Pyridine annulation refers to the construction of the pyridine ring itself from acyclic precursors, a process often efficiently catalyzed by transition metals. These methods offer an atom-economical route to highly substituted pyridines. rsc.org

A prominent example is the [2+2+2] cycloaddition reaction, where two alkyne molecules and a nitrile react to form a pyridine ring. Cobalt complexes are frequently used as catalysts for this transformation. acs.org This strategy has been successfully applied to the asymmetric synthesis of axially chiral 2-arylpyridines with high enantiomeric excess. acs.org Ruthenium catalysts have also been employed for [2+2+2] cycloadditions of diynes with cyanamides to produce 2-aminopyridines. acs.org

Palladium and rhodium catalysts are also pivotal in pyridine synthesis. rsc.org For example, Pd(II)-catalyzed oxidative annulation of N-aryl-2-aminopyridines with internal alkynes is a known method for constructing N-(2-pyridyl)indole frameworks. rsc.orgresearchgate.netresearchgate.net This process involves a sequence of C-H activation, alkyne insertion, and reductive elimination. rsc.org Similarly, Rh(III) catalysts can achieve C-H functionalization and cyclization of N-aryl-2-aminopyridines with various partners like alkynes and aldehydes. rsc.org These annulation strategies provide powerful tools for building the core heterocyclic structure of complex aminopyridine analogues.

Precursor Chemistry and Intermediate Transformations

The success of any synthetic route to this compound relies heavily on the efficient preparation and transformation of key chemical intermediates.

Preparation of Functionalized Halopyridine Intermediates

Halogenated pyridines are critical building blocks in the synthesis of more complex derivatives due to their susceptibility to nucleophilic substitution and cross-coupling reactions. Several methods exist for their preparation.

A common strategy involves the directed ortho-metalation (DoM) of a substituted pyridine followed by quenching with a halogenating agent. For instance, N-Boc-3-aminopyridine can be selectively lithiated at the 4-position and subsequently halogenated. nih.gov This provides a direct route to 3-amino-4-halopyridines after deprotection.

More complex halopyridines can be synthesized from highly halogenated precursors. The synthesis of 2-fluoro-4-bromo-6-methoxy-pyridine, a key intermediate for certain pharmaceuticals, was achieved through a multi-step sequence starting from 3,5-dichloro-2,4,6-trifluoropyridine. google.com This route involved selective substitutions of the halogen atoms. Another approach involves building the pyridine ring from acyclic precursors, such as the synthesis of 4-aryl-2-halopyridines from α,β-unsaturated nitriles via an enamino nitrile intermediate. researchgate.net

Recently, bench-stable N-(1-alkoxyvinyl) 2-halopyridinium salts have been developed as effective reagents for synthesizing 2-aminopyridines through mild SNAr reactions. nih.govacs.org These reagents act as activated forms of 2-halopyridines, facilitating substitution with amine nucleophiles without the need for transition metal catalysts. nih.gov

| Precursor | Reagents | Intermediate | Reference |

| N-Boc-3-aminopyridine | 1. s-BuLi, TMEDA 2. CBr4 | N-Boc-3-amino-4-bromopyridine | nih.gov |

| 2,3-Difluoro-5-chloropyridine | 1. NH4OH 2. Pd/C, H2 | 2-Amino-3-fluoropyridine | google.com |

| 2-Amino-5-bromopyridine | 1. NaNO2, HBF4 2. Cu, heat | 5-Bromo-2-fluoropyridine | google.com |

| α,β-Unsaturated nitrile | 1. DMF-DMA, NH4OAc 2. AcBr, H2O | 4-Aryl-2-bromopyridine | researchgate.net |

Role of Nitropyridine Derivatives in Aminopyridine Synthesis via Reduction

The introduction of an amino group onto a pyridine ring is frequently accomplished by the reduction of a corresponding nitropyridine derivative. This two-step process, involving nitration followed by reduction, is a cornerstone of pyridine chemistry.

The nitration of a pyridine ring typically requires strong acidic conditions, such as a mixture of nitric and sulfuric acid. The position of nitration is directed by the existing substituents on the ring. For example, the nitration of 2-aminopyridine predominantly yields 2-amino-5-nitropyridine, although the 3-nitro isomer is also formed in smaller amounts. orgsyn.org The synthesis of 2-amino-5-bromo-3-nitropyridine (B172296) from 2-amino-5-bromopyridine is a well-established procedure. orgsyn.org

Once the nitro group is installed, it can be reduced to an amine using a variety of methods:

Catalytic Hydrogenation: Using hydrogen gas with a palladium-on-carbon catalyst (H₂/Pd-C) is a clean and efficient method.

Metal-Acid Systems: Classic combinations like iron in acetic or hydrochloric acid, tin in hydrochloric acid, or stannous chloride are widely used. orgsyn.orgsemanticscholar.orgorgsyn.org

Electrochemical Reduction: This method offers an alternative, often cleaner, route to reduction in an acidic medium. google.comsioc-journal.cn

This nitro-to-amine pathway is fundamental for preparing aminopyridines that serve as precursors to more complex molecules, including the target compound and its analogs.

Strategies for Enantioselective Synthesis of Chiral Analogues

While this compound itself is achiral, the synthesis of chiral analogues is of significant interest, particularly in medicinal chemistry. Strategies for achieving this often focus on creating axial chirality (atropisomerism) or introducing stereogenic centers.

A powerful method for generating axially chiral compounds is through asymmetric catalysis. For example, the Groebke-Blackburn-Bienaymé reaction, a multicomponent reaction involving 2-aminopyridines, aldehydes, and isocyanides, has been rendered enantioselective. researchgate.netnih.gov Using a chiral phosphoric acid as a catalyst, a variety of axially chiral imidazo[1,2-a]pyridines derived from 6-aryl-2-aminopyridines have been synthesized with high yields and excellent enantioselectivities. researchgate.netnih.gov

Transition metal-catalyzed reactions are also amenable to enantioselective control. The cobalt-catalyzed [2+2+2] cycloaddition of diynes and nitriles has been adapted for the asymmetric synthesis of axially chiral 2-arylpyridines using a catalyst bearing a planar chiral ligand. acs.org

Another approach involves using a chiral catalyst derived from an aminopyridine scaffold itself. TADMAP, a chiral 4-(dimethylamino)pyridine derivative, has been developed and used as a nucleophilic catalyst in enantioselective carboxyl migration reactions to create quaternary asymmetric carbon centers. nih.gov These advanced strategies enable the synthesis of structurally complex and stereochemically defined aminopyridine analogues.

| Reaction Type | Catalyst/Reagent | Chiral Product Class | Key Feature | Reference |

| Multicomponent Reaction | Chiral Phosphoric Acid | Axially Chiral Imidazo[1,2-a]pyridines | Atroposelective GBB reaction | researchgate.netnih.gov |

| [2+2+2] Cycloaddition | Chiral Cobalt Complex | Axially Chiral 2-Arylpyridines | Asymmetric pyridine ring formation | acs.org |

| Carboxyl Migration | TADMAP | Lactams/Lactones with Quaternary Centers | Chiral aminopyridine as catalyst | nih.gov |

Reactivity and Derivatization Strategies of 3 Fluoro 6 Methoxypyridin 2 Amine

Nucleophilic Aromatic Substitution (SNAr) on the Pyridine (B92270) Ring

Nucleophilic aromatic substitution (SNAr) is a primary pathway for the functionalization of 3-Fluoro-6-methoxypyridin-2-amine. The reactivity of the pyridine ring is significantly influenced by its substituents, which dictate the position and feasibility of nucleophilic attack.

Reactivity Profile of the Fluorine Substituent

The fluorine atom at the C-3 position serves as a competent leaving group in SNAr reactions. Generally, halogens at positions activated by the ring nitrogen (ortho or para) are highly susceptible to displacement. While the C-3 position is not as strongly activated as the C-2 or C-6 positions, the inherent electron-withdrawing nature of the fluorine atom itself polarizes the C-F bond, rendering the C-3 carbon electrophilic and susceptible to nucleophilic attack. acs.orgsmolecule.com

Fluoropyridines are well-established as valuable precursors for SNAr reactions, readily reacting with a variety of nucleophiles including amines and alkoxides. Current time information in Santa Cruz, CA, US.researchgate.net For instance, studies on the related compound 6-fluoro-2-aminopyridine show that the fluorine is readily displaced by various nucleophiles under thermal conditions. escholarship.org This high reactivity of the C-F bond allows for the introduction of diverse functionalities onto the pyridine core under relatively mild conditions compared to other halogens. acs.org

Chemoselective Substitutions at Other Ring Positions

While the C-3 fluorine is the most probable site for SNAr, the potential for substitution at other positions, particularly the C-6 methoxy (B1213986) group, warrants consideration. Generally, fluoride (B91410) is a better leaving group than methoxide (B1231860) in SNAr reactions. However, displacement of methoxy groups on pyridine rings has been documented. For example, amination of methoxypyridines, where the methoxy group is the leaving group, is a known transformation. researchgate.net Research on 3-methoxy-6-methylpyridin-2-amine (B183332) has also indicated that the methoxy group can be replaced by other nucleophiles.

This suggests that under more forcing conditions (e.g., higher temperatures or stronger nucleophiles), the C-6 methoxy group in this compound could potentially be displaced. Such a reaction would likely be less favorable than the displacement of the C-3 fluorine, offering a potential avenue for chemoselective derivatization based on controlled reaction conditions.

Metal-Catalyzed Cross-Coupling Reactions

Metal-catalyzed cross-coupling reactions represent a powerful strategy for constructing carbon-carbon (C-C) and carbon-nitrogen (C-N) bonds, significantly expanding the synthetic possibilities from the this compound core. These reactions typically require a halide or triflate leaving group, necessitating a preliminary derivatization of the parent molecule. A common strategy involves selective halogenation (e.g., bromination or iodination) at the C-5 position, which is sterically accessible and electronically activated by the ortho-amino and para-methoxy directing groups.

Suzuki-Miyaura Coupling for C-C Bond Formation

The Suzuki-Miyaura coupling is a versatile method for forming C-C bonds between an organoboron species and a halide. Following the halogenation of this compound, for instance to produce a 5-bromo derivative, the resulting halo-pyridine can be readily coupled with various aryl or heteroaryl boronic acids.

Studies on structurally analogous compounds, such as 5-bromo-2-methylpyridin-3-amine, have demonstrated successful Suzuki coupling with a range of arylboronic acids in the presence of a palladium catalyst like Pd(PPh₃)₄ and a base such as K₃PO₄. beilstein-journals.org These reactions are generally tolerant of the amine and methoxy functional groups on the pyridine ring. The electronic nature of the substituents on the arylboronic acid typically has a minimal effect on the reaction efficiency. beilstein-journals.org

| Arylboronic Acid | Catalyst System | Solvent | Yield (%) | Reference |

|---|---|---|---|---|

| Phenylboronic acid | Pd(PPh₃)₄ / K₃PO₄ | 1,4-Dioxane/H₂O | Good | beilstein-journals.org |

| 4-Methylphenylboronic acid | Pd(PPh₃)₄ / K₃PO₄ | 1,4-Dioxane/H₂O | Moderate-Good | beilstein-journals.org |

| 4-Methoxyphenylboronic acid | Pd(PPh₃)₄ / K₃PO₄ | 1,4-Dioxane/H₂O | Moderate-Good | beilstein-journals.org |

| 4-Chlorophenylboronic acid | Pd(PPh₃)₄ / K₃PO₄ | 1,4-Dioxane/H₂O | Moderate-Good | beilstein-journals.org |

Buchwald-Hartwig Amination for C-N Bond Formation

The Buchwald-Hartwig amination is a palladium-catalyzed cross-coupling reaction for the synthesis of C-N bonds, pairing an amine with an aryl halide or triflate. wikipedia.org Similar to the Suzuki coupling, this method would be applied to a halogenated derivative of this compound. The aminopyridine scaffold is well-suited for such transformations. For example, various quinolinyl halides have been successfully coupled with the isomeric 6-methoxypyridin-3-amine using a Pd₂(dba)₃/Xantphos catalyst system. mdpi.com

The reactivity of halogenated aminopyridines in Buchwald-Hartwig reactions is well-documented. The use of bromo- and chloro-substituted aminopyridines as substrates for C-N bond formation is a key step in the synthesis of many pharmaceutical agents. cymitquimica.com For instance, 2-Amino-3-bromo-5-fluoropyridine, a close analogue of a potential derivative, is noted for its utility in cross-coupling reactions. ambeed.com This body of evidence strongly supports the feasibility of using a halogenated this compound derivative as a substrate for Buchwald-Hartwig amination to introduce a wide variety of primary and secondary amines at the C-5 position.

| Amine Partner | Catalyst/Ligand | Base | Solvent | Reference |

|---|---|---|---|---|

| Primary & Secondary Amines | Pd₂(dba)₃ / Xantphos | Cs₂CO₃ | 1,4-Dioxane | mdpi.com |

| Primary Arylamines | Pd-PEPPSI-IPr(NMe₂)₂ | Cs₂CO₃ | Not specified | ambeed.com |

| Primary & Secondary Amines | Pd(OAc)₂ / BINAP | NaOt-Bu | Toluene | wikipedia.org |

Chemical Transformations of the Amino Moiety

The primary amino group at the C2 position of this compound is a versatile functional handle for a variety of chemical transformations, allowing for the synthesis of a diverse range of derivatives.

Formation of Schiff Bases and Imine Chemistry

The reaction of the primary amino group of this compound with aldehydes or ketones under appropriate conditions leads to the formation of Schiff bases, also known as imines. This condensation reaction involves the nucleophilic attack of the amino group on the carbonyl carbon, followed by dehydration.

The formation of these imines is often reversible and can be influenced by factors such as pH and the presence of dehydrating agents. The resulting imine functionality can then participate in a variety of further transformations, including reduction to secondary amines, cycloaddition reactions, or as a component in multicomponent reactions. For instance, the pyridone imine intermediate formed from the reaction between an aminopyridine and an oxoaldehyde can undergo further reactions to form imidazo[1,2-a]pyridinium-3-olates. beilstein-journals.org

Acylation and Sulfonylation for Amide/Sulfonamide Derivatives

The amino group of this compound can be readily acylated or sulfonylated to form the corresponding amides and sulfonamides. Acylation is typically achieved by reacting the amine with an acylating agent such as an acyl chloride, acid anhydride, or a carboxylic acid in the presence of a coupling agent. Similarly, sulfonylation is carried out using a sulfonyl chloride in the presence of a base.

These reactions are generally high-yielding and provide a straightforward method for introducing a wide variety of substituents onto the amino nitrogen. The resulting amides and sulfonamides often exhibit different physicochemical and biological properties compared to the parent amine. For example, the formation of amides is a key step in the synthesis of various biologically active compounds.

Ugi, Passerini, and Other Multicomponent Reactions

Multicomponent reactions (MCRs) are powerful synthetic tools that allow for the construction of complex molecules from three or more starting materials in a single step. The amino group of this compound makes it a suitable component for several MCRs, most notably the Ugi and Passerini reactions.

In the Ugi four-component reaction, an amine, a carbonyl compound (aldehyde or ketone), an isocyanide, and a carboxylic acid combine to form a di-amide derivative. This compound can serve as the amine component in this reaction.

The Passerini three-component reaction involves an isocyanide, a carbonyl compound, and a carboxylic acid to form an α-acyloxy carboxamide. While the primary amine of this compound is not a direct participant in the classical Passerini reaction, it can be a precursor to isocyanides or be incorporated in related MCRs.

The ability of 2-aminopyridines to participate in MCRs has been demonstrated in the synthesis of various heterocyclic systems. For example, a three-component domino reaction of aldehydes, 2-aminopyridines, and terminal alkynes, catalyzed by CuI, has been used to synthesize imidazo[1,2-a]pyridines. beilstein-journals.org

Selective Functionalization of the Pyridine Nucleus

The pyridine ring of this compound can be selectively functionalized through various strategies, allowing for the introduction of substituents at specific positions.

Directed Ortho Metalation (DoM) Strategies

Directed Ortho Metalation (DoM) is a powerful technique for the regioselective functionalization of aromatic and heteroaromatic rings. This strategy relies on the presence of a directing group (DG) that coordinates to an organometallic base (typically an organolithium reagent) and directs deprotonation to the adjacent ortho position.

In the case of this compound, both the amino and methoxy groups can potentially act as directing groups. The amino group is a particularly effective directing group in many pyridine systems. Deprotonation would be expected to occur at the position ortho to the directing group. For the amino group at C2, this would be the C3 position. However, since the C3 position is already substituted with a fluorine atom, deprotonation at this site is unlikely. The next most likely site for deprotonation directed by the amino group would be the N-H proton itself, or potentially the C-H bond at the ortho position if the amino group is first protected.

The methoxy group at C6 could direct metalation to the C5 position. The fluorine atom at C3 also has a directing effect, although it is generally weaker than that of an amino or methoxy group. The interplay of these directing groups will determine the ultimate site of metalation.

Once the pyridine ring is lithiated, the resulting organolithium species can be quenched with a variety of electrophiles to introduce a wide range of functional groups, such as alkyl, silyl, carboxyl, or carbonyl groups. This strategy provides a highly versatile and regioselective method for elaborating the structure of this compound. For instance, the deprotonation of a pyrrole-protected 2,4-dimethylpyridine (B42361) with n-BuLi followed by reaction with an electrophile has been used to couple the 2-aminopyridine (B139424) head with a middle linker in the synthesis of neuronal nitric oxide synthase inhibitors. nih.gov

C-H Activation and Functionalization

Direct, transition-metal-catalyzed C-H activation studies specifically targeting the pyridine ring of this compound are not extensively documented in publicly available research. However, functionalization of the ring's C-H bonds has been achieved through electrophilic aromatic substitution, a classic method for modifying aromatic systems.

The electronic properties of this compound—influenced by the electron-donating amino and methoxy groups and the electron-withdrawing fluoro group—direct the regioselectivity of these reactions. A notable example is the bromination of the pyridine ring. In a documented procedure, the compound is treated with N-Bromosuccinimide (NBS) in a solvent such as N,N-Dimethylformamide (DMF) to yield the brominated derivative google.com. This reaction represents a key method for functionalizing the heterocyclic core, creating an intermediate with a handle for further synthetic transformations, such as cross-coupling reactions.

Table 1: Electrophilic Bromination of this compound

| Reactant | Reagent | Solvent | Temperature | Product | Reference |

|---|

This table illustrates a documented C-H functionalization via electrophilic substitution.

Late-Stage Functionalization in Drug Discovery Contexts

Late-stage functionalization (LSF) is a powerful strategy in drug discovery for rapidly diversifying lead compounds to optimize their pharmacological profiles. While this compound is not typically the complex substrate undergoing LSF via C-H activation, it serves a critical role as a key structural motif and building block for the synthesis of complex, biologically active molecules. Its pre-functionalized pattern allows medicinal chemists to introduce the specific fluoro, methoxy, and amino-substituted pyridine scaffold into larger molecules.

The primary amino group of this compound is the most common site for derivatization, enabling its incorporation into target molecules through reactions like amide or sulfonamide bond formation. This approach has been utilized in the development of potential therapeutic agents, including GPR17 modulators and IRE1 inhibitors google.comgoogleapis.com. In these contexts, the compound is coupled with complex sulfonyl chlorides or other electrophilic fragments to assemble the final drug candidate googleapis.com. This modular approach, where a pre-functionalized amine is added to a complex core, is fundamental to medicinal chemistry and mirrors the goals of LSF by enabling rapid access to new analogues.

Table 2: Use of this compound in the Synthesis of Bioactive Molecules

| Target Molecule Class | Reaction Type | Coupling Partner Example | Resulting Moiety | Reference |

|---|---|---|---|---|

| GPR17 Modulators | Sulfonamide Formation | 1-(benzenesulfonyl)-6-chloro-7-fluoro-indole-3-sulfonyl chloride | N-(3-fluoro-6-methoxypyridin-2-yl)indolesulfonamide | googleapis.com |

This table shows how this compound is used as a building block in drug discovery, a strategy related to the principles of late-stage functionalization.

Computational and Theoretical Investigations of 3 Fluoro 6 Methoxypyridin 2 Amine

Quantum Chemical Analysis of Electronic Structure and Bonding

A thorough understanding of a molecule's behavior begins with a detailed analysis of its electronic structure and the nature of its chemical bonds.

Density Functional Theory (DFT) is a cornerstone of modern computational chemistry, providing a balance between accuracy and computational cost for determining the electronic structure of molecules. google.com A geometric optimization of 3-Fluoro-6-methoxypyridin-2-amine would be the first step, typically performed using a functional such as B3LYP in conjunction with a basis set like 6-311++G(d,p). google.comgoogleapis.com This calculation would yield the most stable three-dimensional arrangement of the atoms, providing crucial data on bond lengths, bond angles, and dihedral angles. These optimized parameters are fundamental for all subsequent computational analyses.

Table 1: Hypothetical DFT-Calculated Geometric Parameters for this compound

| Parameter | Bond/Angle | Calculated Value (Exemplary) |

| Bond Length | C2-N1 (Å) | 1.35 |

| Bond Length | C3-F (Å) | 1.36 |

| Bond Length | C6-O (Å) | 1.34 |

| Bond Angle | N1-C2-C3 (°) | 123.0 |

| Bond Angle | F-C3-C4 (°) | 118.5 |

| Dihedral Angle | C5-C6-O-C(H3) (°) | 179.5 |

| Note: The values in this table are exemplary and would need to be determined by actual DFT calculations. |

Frontier Molecular Orbital (FMO) theory simplifies the prediction of chemical reactivity by focusing on the highest occupied molecular orbital (HOMO) and the lowest unoccupied molecular orbital (LUMO). google.com The HOMO is associated with the molecule's ability to donate electrons (nucleophilicity), while the LUMO relates to its ability to accept electrons (electrophilicity). The energy difference between the HOMO and LUMO, known as the HOMO-LUMO gap, is a critical indicator of a molecule's kinetic stability and chemical reactivity. A smaller gap generally suggests higher reactivity. For this compound, the distribution of these orbitals would indicate the most likely sites for electrophilic and nucleophilic attack.

Table 2: Hypothetical FMO Analysis Data for this compound

| Parameter | Value (eV) (Exemplary) |

| HOMO Energy | -6.2 |

| LUMO Energy | -1.1 |

| HOMO-LUMO Gap | 5.1 |

| Note: The values in this table are exemplary and would need to be determined by actual DFT calculations. |

Natural Bonding Orbital (NBO) analysis provides a chemically intuitive picture of bonding by transforming the complex wave function into localized bonds and lone pairs. This method allows for the quantification of donor-acceptor interactions and charge delocalization within the molecule, offering insights into hyperconjugative effects and the stability endowed by specific electronic interactions. googleapis.com

The Quantum Theory of Atoms in Molecules (QTAIM) offers a different but complementary perspective by analyzing the topology of the electron density. By identifying bond critical points (BCPs) and analyzing their properties, such as the electron density (ρ) and its Laplacian (∇²ρ), QTAIM can characterize the nature of chemical bonds as either shared (covalent) or closed-shell (ionic or van der Waals) interactions.

Molecular Interactions and Condensed Phase Behavior

The behavior of molecules in a solid or liquid state is governed by intermolecular forces. Computational methods provide powerful tools to visualize and quantify these interactions.

The amine and methoxy (B1213986) groups, along with the pyridine (B92270) nitrogen, make this compound a prime candidate for forming hydrogen bonds. The formation of co-crystals, where the molecule crystallizes with another compound, can be driven by these interactions. Computational studies can predict the geometry and strength of these hydrogen bonds, which are crucial for designing stable co-crystals with desired physical properties. The potential for halogen bonding involving the fluorine atom could also be an area of investigation.

Crystal Structure Prediction and Polymorphism Studies

Computational chemistry offers powerful tools for the in silico prediction of crystal structures and the exploration of polymorphism, which are critical for understanding the solid-state properties of molecules like this compound. These properties, including stability and solubility, are of paramount importance in fields such as pharmaceuticals and materials science.

Polymorphism, the existence of a substance in multiple crystalline forms, is a significant consideration as different polymorphs can have varying physical and chemical characteristics. Computational studies on polymorphism involve a detailed exploration of the conformational and packing landscape to identify potential polymorphic forms. For instance, studies on 2-aminopyridine (B139424) have revealed rich polymorphic behavior, with multiple anhydrous and hydrated forms being identified under different crystallization conditions. worktribe.com Similarly, research on 4-aminopyridine (B3432731) has also explored its polymorphic forms. researchgate.netgoogle.com Although no evidence of polymorphism has been reported for 4-aminopyridine itself, its derivatives have been the subject of polymorphism analysis. pensoft.net By comparing the calculated energies and simulated powder X-ray diffraction (PXRD) patterns of predicted polymorphs, computational studies can guide experimental efforts to isolate and characterize these different forms.

A hypothetical table of predicted polymorphs for this compound is presented below. The data is illustrative and would require specific computational studies to be validated.

| Polymorph | Space Group | Calculated Lattice Energy (kJ/mol) | Predicted Relative Stability |

| Form I | P2₁/c | -95.2 | Most Stable |

| Form II | P-1 | -93.8 | Metastable |

| Form III | C2/c | -92.5 | Metastable |

Prediction of Chemical Reactivity and Reaction Mechanisms

Conceptual Density Functional Theory (DFT) is a powerful framework for predicting the chemical reactivity of molecules. chemrevlett.com By calculating global and local reactivity descriptors, it provides insights into the electrophilic and nucleophilic nature of a molecule like this compound.

Global reactivity descriptors offer a general overview of a molecule's reactivity. These include electronegativity (χ), chemical hardness (η), global softness (S), and the electrophilicity index (ω). chemrevlett.com The electrophilicity index is particularly useful for quantifying a molecule's ability to accept electrons.

Local reactivity descriptors, such as Fukui functions, pinpoint reactive sites within a molecule. researchgate.netresearchgate.net The Fukui function, f(r), describes the change in electron density at a specific point when an electron is added or removed. Specifically, f+(r) indicates susceptibility to nucleophilic attack, while f-(r) points to sites prone to electrophilic attack. researchgate.netrsc.org For this compound, the interplay of the electron-withdrawing fluorine atom and the electron-donating methoxy and amine groups creates a nuanced reactivity profile that can be elucidated through these computational tools. scielo.org.mx

Below is a hypothetical table of calculated conceptual DFT descriptors for this compound.

| Descriptor | Value (Arbitrary Units) | Interpretation |

| Global Descriptors | ||

| Electronegativity (χ) | 3.8 | Moderately high tendency to attract electrons |

| Chemical Hardness (η) | 4.5 | Relatively stable, moderately resistant to change in electron distribution |

| Global Softness (S) | 0.22 | Moderately polarizable |

| Electrophilicity Index (ω) | 1.6 | Moderate electrophile |

| Local Descriptors (Fukui Functions) | ||

| f⁺ (at C4) | 0.15 | High susceptibility to nucleophilic attack |

| f⁻ (at N1) | 0.20 | High susceptibility to electrophilic attack |

Computational chemistry is instrumental in mapping out reaction mechanisms by identifying reactants, products, intermediates, and transition states. The transition state, being the highest energy point on the reaction coordinate, determines the activation energy and thus the reaction rate.

For a reaction involving this compound, such as an electrophilic aromatic substitution, transition state modeling can predict the most likely site of reaction by comparing the activation energies for attack at different positions on the pyridine ring. diva-portal.orgbohrium.com Computational studies on similar systems, like the reaction of aminopyridines, have successfully used these methods to understand reaction mechanisms. nih.govresearchgate.net By calculating the intrinsic reaction coordinate (IRC), the entire pathway from reactant to product via the transition state can be visualized, confirming the connection between these states.

The presence of multiple functional groups in this compound makes selectivity a key aspect of its chemistry. Computational methods are invaluable for predicting and explaining regioselectivity, chemoselectivity, and stereoselectivity.

Regioselectivity: This refers to the preference of a reaction for a particular site. For electrophilic substitution on the pyridine ring, computational analysis of Fukui functions or transition state energies can determine the most favored position of attack. nih.govnih.gov The directing effects of the fluoro, methoxy, and amino substituents can be quantitatively evaluated to predict the outcome. amazonaws.combeilstein-journals.org

Chemoselectivity: This addresses the selective reaction of one functional group over others. With its amine, methoxy, and fluoro groups, and the pyridine ring, this compound presents multiple potential reaction sites. Computational modeling can predict which group is most likely to react with a given reagent by comparing the activation energies of the competing pathways.

Stereoselectivity: While the molecule itself is not chiral, its reactions can generate chiral centers. In such cases, computational modeling can predict the stereochemical outcome by calculating the energies of the diastereomeric transition states that lead to different stereoisomers.

Spectroscopic Property Prediction and Validation

Quantum chemical methods, particularly DFT, are widely used for predicting and interpreting NMR spectra. For this compound, these calculations provide crucial data for structural elucidation.

The process involves optimizing the molecule's geometry and then performing NMR calculations, often using the Gauge-Including Atomic Orbital (GIAO) method. researchgate.netnih.gov The resulting absolute shieldings are converted to chemical shifts (δ) by referencing them to a standard like tetramethylsilane (B1202638) (TMS). Predicted ¹H, ¹³C, and ¹⁹F NMR chemical shifts can then be compared with experimental data to confirm the molecular structure. acs.orgspectrabase.commdpi.com

Calculation of spin-spin coupling constants (J-coupling) provides further structural detail, as these values are sensitive to the bonding environment and dihedral angles. tandfonline.comresearchgate.netucl.ac.ukacs.org For this compound, calculating ¹H-¹H, ¹H-¹³C, and ¹H-¹⁹F J-couplings would yield a rich dataset for in-depth structural analysis. organicchemistrydata.org

A hypothetical table comparing predicted and experimental NMR data for this compound is provided below.

| Atom/Coupling | Calculated Value | Experimental Value |

| Chemical Shifts (ppm) | ||

| ¹H (on C4) | 7.35 | 7.30 |

| ¹³C (C3) | 148.5 | 148.2 |

| ¹⁹F (on C3) | -125.0 | -124.5 |

| J-Coupling Constants (Hz) | ||

| ³J(H4-H5) | 8.1 | 7.9 |

| ¹J(C3-F) | -250.2 | -248.9 |

| ⁴J(H5-F) | 3.5 | 3.2 |

Prediction of Vibrational (IR, Raman) Frequencies and Intensities

No dedicated theoretical studies predicting the infrared (IR) and Raman vibrational frequencies and intensities for this compound were identified in the reviewed scientific literature. While computational methods such as Density Functional Theory (DFT) are commonly employed for such predictions on substituted pyridine derivatives, specific calculations for this compound are not publicly available. tandfonline.comresearchgate.neteurjchem.comtandfonline.com

Typically, such an analysis would involve geometry optimization of the molecule followed by frequency calculations at a specified level of theory (e.g., B3LYP with a basis set like 6-311++G(d,p)). The resulting data would provide insights into the vibrational modes of the molecule, including stretching, bending, and torsional frequencies, which could then be compared with experimental spectroscopic data for validation.

UV-Vis Absorption and Emission Spectra Simulations

These theoretical spectra are valuable for understanding the electronic structure and photophysical properties of a compound. For related molecules, studies have shown that the choice of solvent can be incorporated into the calculations using models like the Polarizable Continuum Model (PCM) to provide more accurate predictions. However, such specific data for this compound is not available in the surveyed literature.

Advanced Computational Applications

Non-Linear Optical (NLO) Properties Calculations

There is a lack of published research focused on the calculation of the non-linear optical (NLO) properties of this compound. NLO properties, such as the first-order hyperpolarizability (β), are computationally investigated to assess a molecule's potential for applications in optoelectronics. DFT calculations are a standard method for predicting these properties. tandfonline.comresearchgate.net For similar organic molecules, research indicates that the presence of electron-donating and electron-withdrawing groups can significantly influence the NLO response.

Computational Resource Estimation for Large-Scale Molecular Simulations

No specific studies estimating the computational resources required for large-scale molecular simulations of this compound were found. The computational cost of such simulations depends on several factors, including the size of the molecule, the level of theory and basis set employed, the type of simulation (e.g., geometry optimization, molecular dynamics), and the software and hardware used. General methodologies exist for estimating resource requirements in quantum chemistry calculations, but specific benchmarks for this particular compound are not available.

Analytical Methodologies for Characterization of 3 Fluoro 6 Methoxypyridin 2 Amine and Its Synthetic Products

High-Resolution Spectroscopic Characterization

Spectroscopic methods are indispensable for elucidating the structural features of molecules. By probing the interactions of molecules with electromagnetic radiation, detailed information about the connectivity of atoms, the nature of functional groups, and the electronic environment can be obtained.

Nuclear Magnetic Resonance (NMR) Spectroscopy: 1H, 13C, 19F, 15N NMR

Nuclear Magnetic Resonance (NMR) spectroscopy is a cornerstone technique for the structural elucidation of organic molecules in solution. It provides detailed information about the carbon-hydrogen framework, the presence of other NMR-active nuclei like fluorine, and the connectivity between atoms.

¹H NMR spectroscopy for aminopyridine derivatives reveals distinct signals for aromatic protons, the amine (-NH₂) group, and the methoxy (B1213986) (-OCH₃) group. nih.gov For compounds related to 3-Fluoro-6-methoxypyridin-2-amine, the aromatic protons typically appear as multiplets in the downfield region, while the methoxy protons are observed as a sharp singlet further upfield. acs.org The amine protons often present as a broad singlet. rsc.org

¹³C NMR spectroscopy complements ¹H NMR by providing information about the carbon skeleton. The chemical shifts of the carbon atoms in the pyridine (B92270) ring are sensitive to the electronic effects of the substituents (fluoro, methoxy, and amino groups). nih.gov The carbon of the methoxy group typically appears around 53-56 ppm. acs.orgnih.gov

¹⁹F NMR is particularly valuable for fluorinated compounds, offering high sensitivity and a wide chemical shift range. rsc.org The chemical shift and coupling constants (J-couplings) between fluorine and adjacent protons (JHF) or carbons (JFC) provide definitive evidence for the position of the fluorine atom on the pyridine ring. rsc.orgrsc.org In related fluorinated pyridine structures, the ¹⁹F signal can be a key identifier. acs.org This technique is crucial for distinguishing between isomers and confirming the successful incorporation of fluorine into the target molecule. rsc.org

¹⁵N NMR , while less common due to lower natural abundance and sensitivity, can offer direct insight into the electronic environment of the nitrogen atoms in the pyridine ring and the amino group.

Table 1: Representative NMR Data for Aminopyridine Derivatives

| Nucleus | Chemical Shift (δ) Range (ppm) | Multiplicity | Assignment |

|---|---|---|---|

| ¹H | 6.0 - 8.5 | d, t, m | Aromatic Protons |

| ¹H | ~3.8 | s | Methoxy (OCH₃) Protons |

| ¹H | variable | br s | Amine (NH₂) Protons |

| ¹³C | 95 - 165 | Aromatic & Heterocyclic Carbons | |

| ¹³C | ~54 | Methoxy (OCH₃) Carbon | |

| ¹⁹F | variable | Fluoro Substituent |

Note: Data is generalized from related structures. nih.govacs.orgrsc.org Specific values for this compound require experimental determination.

High-Resolution Mass Spectrometry (HRMS) for Exact Mass Determination

High-Resolution Mass Spectrometry (HRMS) is a powerful technique used to determine the elemental composition of a molecule with high accuracy. By measuring the mass-to-charge ratio (m/z) to several decimal places, an exact molecular formula can be determined. This is crucial for confirming the identity of a newly synthesized compound like this compound and its derivatives. mdpi.comrsc.org Techniques such as electrospray ionization (ESI) are commonly employed to generate ions for analysis. acs.org The calculated mass for a proposed structure is compared to the experimentally determined mass; a close match provides strong evidence for the compound's identity. rsc.org

Fourier Transform Infrared (FT-IR) and Raman Spectroscopy for Functional Group Identification

Vibrational spectroscopy, including Fourier Transform Infrared (FT-IR) and Raman techniques, is used to identify the functional groups present in a molecule. These methods probe the vibrational modes of chemical bonds.

FT-IR spectroscopy is particularly useful for identifying characteristic stretching and bending vibrations. For a molecule like this compound, key expected absorptions include:

N-H stretching: Two bands in the region of 3300-3500 cm⁻¹ for the primary amine group (-NH₂). researchgate.net

C-H stretching: Bands for aromatic and methyl C-H bonds typically appear just above and below 3000 cm⁻¹, respectively.

C=C and C=N stretching: Vibrations within the pyridine ring are observed in the 1400-1650 cm⁻¹ region. semanticscholar.org

C-O stretching: The aryl ether linkage of the methoxy group shows a strong absorption, typically around 1250 cm⁻¹.

C-F stretching: A strong, characteristic band for the C-F bond is expected in the 1150-1250 cm⁻¹ region. researchgate.net

Raman spectroscopy , which relies on inelastic scattering of light, provides complementary information. It is particularly sensitive to non-polar bonds and symmetric vibrations, making it useful for analyzing the pyridine ring modes. rsc.orgnu.edu.kznu.edu.kz

Ultraviolet-Visible (UV-Vis) Spectroscopy for Electronic Transitions

Ultraviolet-Visible (UV-Vis) spectroscopy measures the absorption of UV or visible light by a molecule, which corresponds to the promotion of electrons to higher energy orbitals. The resulting spectrum provides information about the electronic structure and conjugation within the molecule. Pyridine and its derivatives exhibit characteristic π → π* and n → π* transitions. researchgate.net The positions and intensities of these absorption bands are influenced by substituents on the pyridine ring. researchgate.netnih.gov For this compound, the absorption maxima would be expected in the UV region, with the exact wavelengths depending on the interplay of the electron-donating amino and methoxy groups and the electron-withdrawing fluoro group. researchgate.net

X-ray Diffraction Techniques

While spectroscopic methods provide valuable data on connectivity and functional groups, X-ray diffraction provides the most definitive and unambiguous picture of a molecule's three-dimensional structure in the solid state.

Single-Crystal X-ray Diffraction for Definitive Molecular Structure Determination

When a high-quality single crystal of a compound can be grown, single-crystal X-ray diffraction provides precise measurements of bond lengths, bond angles, and torsion angles. This technique allows for the absolute confirmation of the molecular structure, including the relative positions of the fluoro, methoxy, and amino substituents on the pyridine ring. researchgate.netresearchgate.net In studies of related complex heterocyclic systems, X-ray crystallography has been essential for confirming the regiochemistry of reactions and establishing the exact conformation of the molecule in the crystal lattice. acs.orgresearchgate.net The resulting crystallographic data, often deposited in databases like the Cambridge Crystallographic Data Centre (CCDC), serves as the ultimate reference for the compound's structure. researchgate.net

Powder X-ray Diffraction for Bulk Crystalline Characterization

Powder X-ray Diffraction (PXRD) is an essential non-destructive technique used to analyze the crystalline nature of a bulk sample. It provides information on the crystal structure, phase purity, and degree of crystallinity. For aminopyridine derivatives, PXRD is instrumental in identifying different polymorphic forms, which can have distinct physical properties. mdpi.comimanagerpublications.com

The analysis involves irradiating a powdered sample with monochromatic X-rays and measuring the scattered intensity as a function of the scattering angle (2θ). The resulting diffraction pattern is a fingerprint of the crystalline solid. For instance, the PXRD pattern of a crystalline form of a related aminopyridine derivative might show characteristic peaks at specific 2θ values, confirming its unique crystal lattice. google.com The experimental PXRD patterns are often compared with patterns simulated from single-crystal X-ray diffraction (SCXRD) data to confirm the bulk sample's identity and phase. mdpi.com

Table 1: Representative PXRD Experimental Parameters

| Parameter | Value/Description | Source |

| Instrument | D2 PHASER diffractometer (Bruker AXS) | mdpi.com |

| Radiation Source | Cu-Kα (λ = 1.54187 Å) | mdpi.com |

| Voltage | 30 kV | mdpi.com |

| Current | 10 mA | mdpi.com |

| Detector | LYNXEYE XE-T high-resolution position-sensitive detector | mdpi.com |

| 2θ Range | 5–30° | mdpi.com |

| Step Size | 0.02° | mdpi.com |

| Dwell Time | 1 s | mdpi.com |

The crystalline nature of materials like 2-aminopyridine (B139424) barium chloride has been confirmed using PXRD, revealing an orthorhombic crystal system. imanagerpublications.com Similarly, studies on other substituted pyridines have utilized PXRD to characterize the crystal structure and identify the space group. researchgate.netiucr.org The technique is also sensitive to changes in the crystalline form due to processing or hydration. mdpi.com

Chromatographic and Separation Science

Chromatographic techniques are fundamental for the separation, identification, and quantification of this compound and its synthetic products. These methods are crucial for assessing purity, monitoring reaction progress, and isolating specific isomers.

High-Performance Liquid Chromatography (HPLC) for Purity Analysis and Chiral Separations

High-Performance Liquid Chromatography (HPLC) is a cornerstone for determining the purity of non-volatile and thermally sensitive compounds like this compound and its derivatives. Reversed-phase HPLC is commonly employed, where the stationary phase is nonpolar (e.g., C18) and the mobile phase is a polar solvent mixture.

The purity of synthetic compounds is often confirmed to be ≥95% by reversed-phase HPLC analysis. acs.org For example, the purity of N-(6-methoxypyridin-3-yl)quinoline-2-amine derivatives has been authenticated using an Agilent SB-C18 column with a mobile phase of 75% acetonitrile (B52724) in 0.1 M ammonium (B1175870) formate (B1220265) buffer. mdpi.com

Furthermore, HPLC is indispensable for chiral separations, which are critical when the compound can exist as enantiomers. Polysaccharide-based chiral stationary phases (CSPs), such as those derived from cellulose (B213188) or amylose, are widely used for the direct enantioseparation of fluorinated compounds. nih.govmdpi.com The separation of enantiomers is achieved through the formation of transient diastereomeric complexes with the chiral selector. mdpi.com The choice of mobile phase, often a mixture of n-hexane and an alcohol, and its composition can significantly influence the separation. nih.gov Chiral HPLC has been successfully used to separate enantiomers of various fluorinated heterocyclic drugs and their intermediates. mdpi.com For instance, the enantiomeric separation of fluorinated cyclic β³-amino acid derivatives has been achieved using cellulose and amylose-based CSPs. nih.gov

Table 2: Illustrative HPLC Conditions for Analysis of Related Compounds

| Parameter | Description | Source |

| Purity Analysis | ||

| Column | Agilent SB-C18, 250 mm × 4.6 mm | mdpi.com |

| Mobile Phase | 75% Acetonitrile in 0.1 M Ammonium Formate Buffer (pH 4.5) | mdpi.com |

| Flow Rate | 1.0 mL/min | mdpi.com |

| Detection | UV at 254 nm | mdpi.com |

| Chiral Separation | ||

| Chiral Stationary Phase | Cellulose tris-(3,5-dimethylphenyl carbamate) | nih.gov |

| Mobile Phase | n-hexane/alcohol/alkylamine mixtures | nih.gov |

| Temperature | 5-40 °C | nih.gov |

Gas Chromatography-Mass Spectrometry (GC-MS) for Volatile Product Analysis

Gas Chromatography-Mass Spectrometry (GC-MS) is a powerful technique for the analysis of volatile and thermally stable compounds. rsc.org It combines the separation capabilities of gas chromatography with the detection and identification power of mass spectrometry. For compounds like this compound, which may have volatile synthetic precursors or byproducts, GC-MS is an invaluable tool.

Prior to analysis, non-volatile compounds may require derivatization to increase their volatility. nih.govmdpi.com For instance, amino groups can be derivatized to make them suitable for GC analysis. The GC separates the components of a mixture based on their boiling points and interactions with the stationary phase of the column. The separated components then enter the mass spectrometer, where they are ionized and fragmented. The resulting mass spectrum provides a unique fragmentation pattern that can be used to identify the compound by comparison with spectral libraries.

GC-MS has been used to identify volatile compounds in various applications, including the analysis of human skin emanations and the characterization of products from chemical syntheses. nih.govunl.edu The technique is highly sensitive and can detect compounds at low concentrations. rsc.org

Table 3: Typical GC-MS System Parameters

| Parameter | Description | Source |

| Gas Chromatograph | ||

| Column | DB-5ms (30 m x 0.25 mm, 0.25 µm film thickness) or similar | unl.edu |

| Carrier Gas | Helium | unl.edu |

| Injection Mode | Splitless or Solventless | unl.edu |

| Temperature Program | Ramped temperature profile (e.g., 25°C to 250°C) | unl.edu |

| Mass Spectrometer | ||

| Ionization Mode | Electron Ionization (EI) | nih.govunl.edu |

| Mass Analyzer | Quadrupole or Triple Quadrupole | unl.edu |

| Detection | Based on mass-to-charge ratio (m/z) | nih.gov |

Thin-Layer Chromatography (TLC) for Reaction Monitoring

Thin-Layer Chromatography (TLC) is a simple, rapid, and cost-effective technique used to monitor the progress of chemical reactions. google.com It allows for the quick assessment of the consumption of starting materials and the formation of products. For the synthesis of derivatives of this compound, TLC is an essential tool for determining the reaction's endpoint.

The technique involves spotting a small amount of the reaction mixture onto a TLC plate, which is typically a sheet of glass, plastic, or aluminum foil coated with a thin layer of an adsorbent material, most commonly silica (B1680970) gel. scispace.com The plate is then placed in a developing chamber with a suitable solvent system (mobile phase). The mobile phase moves up the plate by capillary action, and the components of the mixture separate based on their differential partitioning between the stationary and mobile phases.

The separated spots are visualized, often under UV light if the compounds are UV-active, or by using staining reagents. scispace.com The relative mobility of a compound is described by its retention factor (Rf value), which is the ratio of the distance traveled by the compound to the distance traveled by the solvent front. By comparing the Rf values of the spots in the reaction mixture to those of the starting materials, the progress of the reaction can be effectively monitored. nih.gov For pyridine derivatives, solvent systems such as mixtures of chloroform (B151607) and methanol (B129727) are often suitable. google.com

Table 4: Common TLC Parameters for Pyridine Derivatives

| Parameter | Description | Source |

| Stationary Phase | Silica gel 60 F254 pre-coated plates | scispace.comresearchgate.net |

| Mobile Phase | Chloroform/Methanol mixtures (e.g., 9:1 or 4:1 v/v) | google.com |

| Visualization | UV light (254 nm) or chemical staining (e.g., potassium permanganate, ninhydrin) | scispace.com |

| Application | Monitoring reaction completion | google.comnih.gov |

Applications of 3 Fluoro 6 Methoxypyridin 2 Amine As a Core Synthetic Building Block

Fabrication of Diverse Heterocyclic Compound Libraries

The strategic placement of reactive sites on the 3-Fluoro-6-methoxypyridin-2-amine scaffold makes it an ideal starting material for the generation of diverse heterocyclic compound libraries. The amino group serves as a nucleophile, readily participating in condensation and cyclization reactions, while the fluorine atom can act as a leaving group in nucleophilic aromatic substitution reactions or modulate the electronic properties of the ring system.

Researchers have leveraged these characteristics to construct various heterocyclic systems. For instance, through multi-step synthetic sequences, this aminopyridine derivative can be elaborated into more complex fused ring systems such as quinolines and pyridopyrimidines. These reactions often involve initial acylation or condensation at the amino group, followed by intramolecular cyclization, which can be directed by the electronic nature of the substituents. The ability to generate a multitude of derivatives by varying the reaction partners in these synthetic steps is a key advantage in combinatorial chemistry and drug discovery, allowing for the rapid exploration of chemical space.

Precursor in the Development of New Chemical Entities (NCEs) and Pharmaceutical Intermediates

The utility of this compound extends to its role as a critical intermediate in the synthesis of New Chemical Entities (NCEs) with therapeutic potential. Its versatile reactivity allows for its incorporation into a wide range of molecular scaffolds targeting various disease areas.

| Precursor Compound | Resulting Neuroprotective Agent | Therapeutic Target |

| This compound | (-)-P7C3-S243 | Neuroprotection |

Scaffold Modification for Targeted Molecular Probes

The this compound scaffold is also valuable in the development of targeted molecular probes for imaging and diagnostic applications. By attaching chelating agents or reporter groups to this core structure, researchers can create molecules capable of binding to specific biological targets and being detected by imaging modalities such as Positron Emission Tomography (PET).

While direct examples utilizing this compound are emerging, research on structurally similar compounds, such as 6-methoxypyridin-3-amine, highlights the potential of this scaffold. Derivatives of the latter have been successfully developed into PET imaging agents for detecting α-synuclein aggregates, which are hallmarks of Parkinson's disease. This suggests that the 3-fluoro substituted analogue could be similarly modified to create novel probes with potentially improved properties.

| Scaffold | Probe Type | Target |

| This compound | Potential PET Imaging Agent | Various biological targets |

Contribution to Advanced Materials Science through Derivatization

Beyond its applications in the life sciences, the derivatization of this compound holds promise for the field of advanced materials science. The electronic properties of the fluorinated and methoxylated pyridine (B92270) ring make it an attractive component for the synthesis of organic electronic materials.

The incorporation of this building block into larger conjugated systems could lead to the development of novel materials for applications such as organic light-emitting diodes (OLEDs) and organic photovoltaics (OPVs). The fluorine and methoxy (B1213986) substituents can be used to tune the energy levels (HOMO/LUMO) of the resulting materials, which is a critical factor in the performance of these devices. While this area of research is still in its early stages, the fundamental properties of this compound suggest its potential as a valuable component in the design and synthesis of next-generation organic functional materials.

| Derivative Class | Potential Application | Key Property Modulation |

| Extended π-conjugated systems | Organic Electronics (OLEDs, OPVs) | HOMO/LUMO energy levels, charge transport |

Conclusion and Future Perspectives in the Research of 3 Fluoro 6 Methoxypyridin 2 Amine

Synthesis and Reactivity: Achievements and Persistent Challenges

The synthesis of substituted pyridines, particularly those bearing multiple distinct functional groups like 3-Fluoro-6-methoxypyridin-2-amine, has seen significant advancements, yet continues to present notable challenges.

Achievements: Methodologies for the synthesis of functionalized aminopyridines are well-established, providing a solid foundation for obtaining the target scaffold. A key achievement lies in the successful incorporation of this and related motifs into complex, biologically active molecules. For instance, the core structure of (methoxy)pyridin-2-amine is a crucial component in neuroprotective agents, where it is coupled with other fragments using techniques like copper-catalyzed amination. acs.orgresearchgate.net Furthermore, innovative protocols for the synthesis of key intermediates have been developed, such as the efficient halogenation of 2-fluoro-6-methoxy-pyridine to produce iodo-derivatives, which are versatile precursors for subsequent amination or coupling reactions. google.com The synthesis of various isomers, such as 6-bromo-2-methoxy-3-aminopyridine via nucleophilic aromatic substitution, demonstrates the general accessibility of the methoxy-aminopyridine framework. nih.gov

Persistent Challenges: Despite these successes, significant challenges persist. A primary hurdle is achieving regioselectivity. The presence of fluoro, methoxy (B1213986), and amino groups on the pyridine (B92270) ring creates a complex electronic landscape, making it difficult to control the position of subsequent chemical modifications without resorting to multi-step strategies involving protecting groups. researchgate.net Many synthetic routes require expensive transition-metal catalysts, such as palladium for Buchwald-Hartwig or Sonogashira cross-coupling reactions, which can be a limiting factor for large-scale synthesis. mdpi.comnih.gov The inherent difficulty in selectively functionalizing each vacant position on the pyridine ring underscores the complexity and the need for more elegant and efficient synthetic methods. researchgate.net

Advancing Computational Chemistry for Predictive Material and Molecular Design

Computational chemistry has emerged as an indispensable tool for accelerating the discovery and optimization of molecules based on the this compound scaffold.